molecular formula C22H29N5O2 B415221 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 332400-77-8

3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Katalognummer B415221
CAS-Nummer: 332400-77-8
Molekulargewicht: 395.5g/mol
InChI-Schlüssel: ZCRIKZSJIYJDHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is involved in several physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione selectively antagonizes the P2Y1 receptor, which is involved in several physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. By blocking this receptor, 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione inhibits platelet aggregation and smooth muscle contraction, which can lead to its potential therapeutic applications.
Biochemical and Physiological Effects:
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation, which can reduce the risk of thrombotic disorders such as stroke and myocardial infarction. It also inhibits smooth muscle contraction, which can be beneficial in the treatment of asthma and chronic obstructive pulmonary disease. Additionally, it has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2Y1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential off-target effects should be carefully considered when interpreting results.

Zukünftige Richtungen

There are several future directions for research on 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. One potential direction is to further investigate its potential therapeutic applications in thrombotic disorders, asthma, chronic obstructive pulmonary disease, and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of more soluble derivatives of 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione could improve its utility in lab experiments and potential therapeutic applications.

Synthesemethoden

3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be synthesized using several methods, including the reaction of 2,4-dichloropyrimidine with heptylamine and methylamine in the presence of palladium on carbon catalyst. The resulting intermediate is then reacted with phenylhydrazine to obtain 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione.

Wissenschaftliche Forschungsanwendungen

3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit platelet aggregation, which makes it a potential candidate for the treatment of thrombotic disorders such as stroke and myocardial infarction. It has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-3-4-5-6-10-14-27-20(28)18-19(24(2)22(27)29)23-21-25(15-11-16-26(18)21)17-12-8-7-9-13-17/h7-9,12-13H,3-6,10-11,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRIKZSJIYJDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.